
Savory oil, summer variety
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Savory oil, summer variety, is an essential oil derived from the herb Satureja hortensis , commonly known as summer savory. This oil is known for its aromatic properties and is widely used in culinary, medicinal, and industrial applications. The oil is characterized by its light yellow to dark brown color and a spicy aroma reminiscent of thyme or oregano .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Savory oil, summer variety, is primarily obtained through the process of steam distillation . The dried whole plant of Satureja hortensis is subjected to steam distillation, which extracts the volatile essential oils. The process involves:
Harvesting: The plant is harvested before flowering.
Drying: The stems and leaves are dried in a cool place.
Distillation: The dried plant material is placed in a distillation apparatus where steam is passed through it.
Industrial Production Methods
In industrial settings, the production of savory oil involves large-scale steam distillation units. The process is similar to the small-scale method but is optimized for higher efficiency and yield. The dried plant material is loaded into large distillation chambers, and steam is generated using industrial boilers. The essential oil is then separated from the water and purified for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Savory oil, summer variety, undergoes several types of chemical reactions, including:
Oxidation: The oil contains phenolic compounds like carvacrol and thymol, which can undergo oxidation to form quinones and other oxidized products.
Reduction: The oil can be reduced to form hydrogenated derivatives of its phenolic compounds.
Substitution: The phenolic hydroxyl groups in the oil can participate in substitution reactions, such as esterification and etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are used.
Substitution: Reagents like acetic anhydride for esterification and alkyl halides for etherification are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydrogenated derivatives of carvacrol and thymol.
Substitution: Esters and ethers of the phenolic compounds.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of savory oil, summer variety, involves several molecular targets and pathways:
Antioxidant Activity: The phenolic compounds in the oil, such as rosmarinic acid, scavenge free radicals and inhibit lipid peroxidation.
Antimicrobial Activity: The oil disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: The oil inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparación Con Compuestos Similares
Savory oil, summer variety, can be compared with other essential oils from the Satureja genus and related herbs:
Winter Savory Oil (Satureja montana): This oil has a stronger, more pungent aroma compared to the summer variety.
Thyme Oil (Thymus vulgaris): Thyme oil has a similar composition but with higher concentrations of thymol.
Oregano Oil (Origanum vulgare): Oregano oil is rich in carvacrol and is known for its robust antimicrobial activity.
Propiedades
Número CAS |
8016-68-0 |
|---|---|
Fórmula molecular |
V68 |
Peso molecular |
3464.02 g/mol |
Nombre IUPAC |
vanadium |
InChI |
InChI=1S/68V |
Clave InChI |
PXRSJMTUZXTNID-UHFFFAOYSA-N |
SMILES canónico |
[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3$l^{6-thia-4-azatricyclo[5.2.1.0^{1,5]decan-4-yl]-2-methylprop-2-en-1-one](/img/structure/B13389503.png)
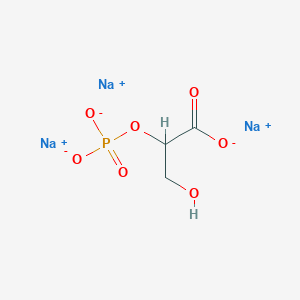
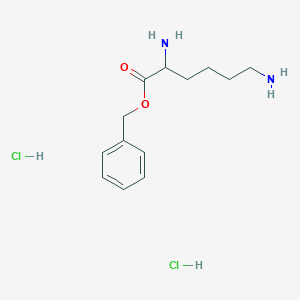

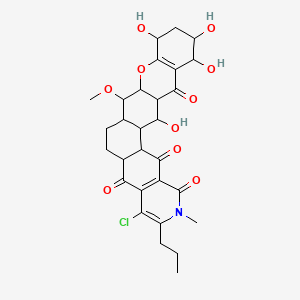
![3-Carboxymethyl-5-[6-(2,4-dichlorophenyl)hexyl]3-hydroxytetrahydrofuran-2-one](/img/structure/B13389546.png)
![2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13389551.png)
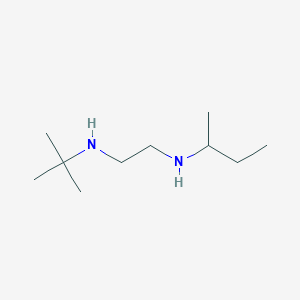
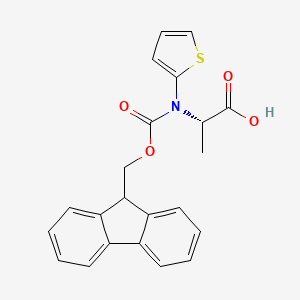

![[3-[3-Fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate](/img/structure/B13389569.png)

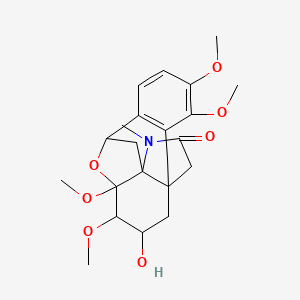
![5,7-Dihydroxy-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-15-one](/img/structure/B13389587.png)
